(2'-Fluorobiphenyl-2-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFKUCQFQDPPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluorobiphenyl 2 Yl Acetic Acid and Analogues
Retrosynthetic Analysis of the (2'-Fluorobiphenyl-2-yl)acetic acid Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnection points:
C-C Bond of the Acetic Acid Side Chain: Disconnecting the bond between the phenyl ring and the acetic acid group's α-carbon suggests a precursor such as a 2'-fluoro-2-methylbiphenyl, which could be functionalized, or a 2'-fluoro-2-halobiphenyl that could undergo a cross-coupling reaction with a suitable two-carbon synthon.
Biaryl C-C Bond: The disconnection of the bond linking the two phenyl rings is the most common strategy. This approach breaks the molecule into two separate benzene derivatives. This leads to precursors that can be coupled, typically via a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling. The key precursors would be a 2-fluorophenyl derivative and a 2-substituted phenylacetic acid derivative.
This retrosynthetic approach highlights the Suzuki-Miyaura coupling as a pivotal step in the synthesis, offering a convergent and efficient route to the biphenyl (B1667301) core.
Precursor Synthesis Strategies for Fluorinated Biphenyls
The successful synthesis of the target molecule relies heavily on the efficient preparation of key precursors, particularly the functionalized fluorinated biphenyl system.
The formation of the fluorobiphenyl scaffold is a critical step. While the target compound contains a 2'-fluoro substituent, synthetic strategies often accommodate various isomers, including the 4'-fluoro analogues, which are also of significant interest in medicinal chemistry.
One common precursor is 4-bromobiphenyl, which can be prepared through the monobromination of biphenyl. A key challenge in this synthesis is to minimize the formation of dibromobiphenyl byproducts while achieving a high conversion of the starting biphenyl google.com. The reaction of biphenyl with bromine in a specific solvent medium, such as an organosulfur compound, amide, or nitrile, allows for improved yields of the desired 4-bromobiphenyl at ambient temperatures google.com.
Another versatile precursor is 4-fluorobiphenyl, which serves as a fundamental building block. It is a solid at room temperature with a melting point of 75-79 °C and a boiling point of 283-284 °C . Its structure consists of a fluorine atom attached to one of the phenyl rings of a biphenyl system nih.gov.
| Property | Value | Source |
| IUPAC Name | 1-fluoro-4-phenylbenzene | nih.gov |
| CAS Number | 324-74-3 | |
| Molecular Formula | C₁₂H₉F | nih.gov |
| Molecular Weight | 172.20 g/mol | nih.gov |
| Melting Point | 75-79 °C | |
| Boiling Point | 283-284 °C |
This table displays key properties of the 4-Fluorobiphenyl intermediate.
Once the biphenyl core is established, the next crucial step is the introduction of the acetic acid moiety or a suitable precursor. Biphenyl compounds are generally neutral and require functionalization to be used as intermediates in further synthetic steps . This functionalization allows for the condensation or synthesis of other active groups to form new pharmacologically significant compounds .
Several methods can be employed:
From a Methyl Group: If the biphenyl precursor has a methyl group at the target position (e.g., 2'-fluoro-2-methylbiphenyl), it can be converted to the acetic acid. This typically involves a radical bromination of the methyl group using N-bromosuccinimide (NBS), followed by conversion to a nitrile (e.g., using sodium cyanide), and subsequent hydrolysis to the carboxylic acid.
From a Halogenated Biphenyl: A more direct approach involves using a halogenated biphenyl, such as 2-bromo-2'-fluorobiphenyl. This intermediate can be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) and then reacted with carbon dioxide to form the carboxylic acid. However, this route is often less efficient for aryl acetic acids. A more common method is the palladium-catalyzed carboxylation of the aryl halide with carbon monoxide and a suitable nucleophile.
Direct C-H Functionalization: Modern synthetic methods are exploring the direct C-H functionalization of the biphenyl ring to introduce the acetic acid side chain, although this remains a challenging area of research. A related transformation is the boron-catalyzed α-C–H fluorination of aryl acetic acids, which allows for the direct introduction of fluorine at the α-position of the acetic acid side chain in high yields rsc.org.
Direct Synthesis Approaches for this compound
Direct synthesis aims to construct the final molecule in a few efficient steps, often building the biphenyl core and the side chain concurrently or in a sequential one-pot process.
The Suzuki-Miyaura cross-coupling reaction is the most prominent method for constructing the biaryl C-C bond in the synthesis of this compound and its analogues ajgreenchem.commdpi.com. This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate mdpi.comclaremont.edu.
For the synthesis of this compound, a typical Suzuki coupling strategy would involve reacting (2-fluorophenyl)boronic acid with a derivative of (2-bromophenyl)acetic acid, such as methyl (2-bromophenyl)acetate.
General Reaction Scheme: (2-Fluorophenyl)boronic acid + Methyl (2-bromophenyl)acetate --(Pd catalyst, Base, Solvent)--> Methyl (2'-fluorobiphenyl-2-yl)acetate
The reaction is followed by hydrolysis of the ester to yield the final carboxylic acid product. The choice of catalyst, base, and solvent is crucial for achieving high yields and purity.
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation mdpi.comclaremont.eduscispace.com |
| Base | K₂CO₃, Na₂CO₃, KOH | Activates the boronic acid and facilitates the catalytic cycle mdpi.comscispace.comnih.gov |
| Solvent | Toluene, DME, 1,4-Dioxane/Water | Solubilizes reactants and influences reaction rate ajgreenchem.comscispace.com |
| Ligand (if needed) | PPh₃, P(o-tol)₃ | Stabilizes the palladium catalyst and tunes its reactivity |
This table outlines the typical components used in a Suzuki-Miyaura cross-coupling reaction for biaryl synthesis.
The versatility of the Suzuki coupling allows for a wide range of functional groups to be present in the reactants, making it a highly robust method for synthesizing complex molecules like substituted biphenyls core.ac.uk.
While this compound itself is not chiral, many of its important analogues, such as Flurbiprofen (B1673479) (2-(2-fluorobiphenyl-4-yl)propionic acid), possess a stereocenter at the α-carbon of the propionic acid side chain. For these compounds, stereoselective synthesis is critical as the pharmacological activity often resides in a single enantiomer.
A patented method for producing optically active 2-(2-fluorobiphenyl-4-yl)propionic acid involves an asymmetric cross-coupling reaction google.com. In this process, an organometallic reagent (prepared from a 4-substituted-2-fluorohalobenzene and magnesium) is reacted with a 2-halopropionate derivative. The key to the stereoselectivity is the use of a nickel catalyst in the presence of a catalytic amount of an optically active ligand google.com. This approach allows for the synthesis of the target compound with high optical purity, avoiding the need for subsequent optical resolution of a racemic mixture google.com. This method is advantageous as it can be performed at higher temperatures and with smaller amounts of the nickel catalyst and chiral ligand compared to previous methods google.com.
Application of Microwave Irradiation and Ultrasonic Assistance in Synthesis
Modern synthetic chemistry increasingly employs energy-efficient techniques like microwave (MW) irradiation and ultrasound to accelerate reactions and improve yields. mdpi.commdpi.comnih.gov These methods have proven effective in the synthesis of various heterocyclic compounds and their precursors. mdpi.commdpi.comnih.gov
Microwave-assisted synthesis, in particular, has demonstrated significant advantages over conventional heating methods. For instance, the synthesis of 2-substituted perimidines and 2-formimidate-3-carbonitrile derivatives showed a considerable reduction in reaction times and an increase in product yields when conducted under microwave irradiation. mdpi.comresearchgate.net In one study, reactions that took hours via conventional heating were completed in minutes with comparable or better yields using microwave assistance. mdpi.com This efficiency is attributed to the direct and rapid heating of the reaction mixture, leading to faster reaction rates. mdpi.com
Similarly, ultrasonic-assisted synthesis offers a green and efficient alternative for chemical transformations. mdpi.comnih.govnih.gov The use of ultrasound can lead to shorter reaction times, milder conditions, and higher yields compared to traditional methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various heterocyclic systems, demonstrating its utility in creating complex molecular architectures in an environmentally conscious manner. mdpi.comnih.gov
The table below summarizes the comparison between conventional and modern synthetic techniques for analogous reactions.
| Reaction Type | Conventional Method (Time) | Microwave/Ultrasound (Time) | Yield Improvement | Reference |
| 2-Formimidate-3-carbonitrile Synthesis | 8 hours | 20 minutes | Comparable to Increased | mdpi.com |
| 4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones Synthesis | 3-4 hours | 45-65 minutes | 6-8% increase | nih.gov |
| N-substituted 1,2,4-triazole-2-thiol Derivatives Synthesis | 10-36 hours | 39-80 minutes | Significant | nih.gov |
| Azatetracycle Derivatization | 48 hours | Not specified | Substantially higher | mdpi.com |
Derivatization Strategies for this compound Analogues
Derivatization of the core this compound structure is a key strategy to explore and modify its chemical properties. This involves various chemical transformations targeting the carboxylic acid group or other parts of the molecule.
Esterification and Hydrazinolysis Routes
Esterification of the carboxylic acid group is a fundamental derivatization step. For example, substituted aromatic acids can be converted to their corresponding ethyl esters, which then serve as intermediates for further reactions. scispace.com This is often followed by hydrazinolysis, where the ester is treated with hydrazine hydrate to form the corresponding carbohydrazide. scispace.comchemmethod.com This carbohydrazide is a versatile building block for synthesizing a variety of heterocyclic compounds. scispace.comchemmethod.com
The general reaction pathway is as follows:
Esterification: R-COOH + EtOH --(H+)--> R-COOEt
Hydrazinolysis: R-COOEt + N2H4·H2O --> R-CONHNH2
These steps are crucial for preparing precursors for more complex molecules, such as Schiff bases and oxadiazoles. scispace.com
Formation of Heterocyclic Systems (e.g., Oxadiazoles) Incorporating the Fluorobiphenyl Moiety
The carbohydrazide derivatives obtained from this compound analogues are pivotal in the synthesis of 1,3,4-oxadiazoles. scispace.comjournaljpri.com One common method involves reacting the carbohydrazide with an aldehyde to form a Schiff base, which is then cyclized. scispace.com For instance, various carbohydrazides can be reacted with aldehydes like 5-phenylthiophene-2-carboxaldehyde in the presence of a catalytic amount of acetic acid to yield Schiff bases. scispace.com These intermediates can then be cyclized using reagents like chloramine-T or acetic anhydride to form the final 1,3,4-oxadiazole (B1194373) derivatives. scispace.com
This synthetic approach allows for the introduction of diverse aryl substituents onto the oxadiazole ring, enabling the creation of a library of compounds with varied electronic and steric properties. journaljpri.com
Synthesis of Hybrid Molecules (e.g., Hybrid Nitrates)
The synthesis of hybrid molecules involves combining the this compound moiety with other chemical entities to create a single molecule with potentially synergistic or novel properties. This approach is a growing area of interest in medicinal chemistry. While direct synthesis of hybrid nitrates from this compound is not extensively detailed in the provided context, the general principle involves linking the core structure to a nitrate-donating group, often through a flexible linker. This strategy aims to combine the properties of the parent molecule with the biological effects of nitric oxide.
Exploration of Biological Activities and Molecular Mechanisms
Mechanistic Studies of Anti-inflammatory Activity (as related to the class)
The anti-inflammatory effects of biphenyl (B1667301) acetic acid derivatives are primarily linked to their ability to modulate the inflammatory cascade, specifically by targeting the enzymes responsible for prostaglandin (B15479496) synthesis.
Cyclooxygenase Pathway Modulation (COX-1 and COX-2 inhibition by related compounds)
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation. researchgate.netnih.gov COX-1 is a constitutively expressed enzyme involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. nih.govijpda.org Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov
Research on related biphenyl compounds has demonstrated their potential to inhibit both COX-1 and COX-2. For instance, 4-Biphenylacetic acid, a related compound, is a known NSAID and an active metabolite of the prodrug fenbufen. caymanchem.com The anti-inflammatory potency of various NSAIDs often correlates with their ability to inhibit COX enzymes. pharmacy180.com Studies on novel 1,4-benzoxazine derivatives with a biphenyl structure have shown that this structural motif is well-suited for inhibiting COX-1 and COX-2 enzymes. rsc.org Specifically, certain derivatives exhibited significant COX-2 inhibition with high selectivity. rsc.org This suggests that the biphenyl scaffold is a critical feature for interaction with the active sites of COX enzymes. The inhibition of these enzymes leads to a reduction in the production of prostaglandins, thereby mitigating the inflammatory response. researchgate.net
Prostaglandin Synthesis Inhibition
The inhibition of prostaglandin synthesis is a direct consequence of COX enzyme modulation. Prostaglandins are involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and fever. nih.gov By blocking the COX pathway, biphenyl acetic acid derivatives can effectively reduce the levels of these inflammatory mediators. pharmacy180.com
For example, 4-Biphenylacetic acid has been shown to inhibit the synthesis of prostaglandin E2 (PGE2) in cell-free assays with an IC50 of 3.2 µM. caymanchem.com It also inhibits prostaglandin production from arachidonic acid in rabbit uvea preparations. nih.gov Another related compound, pyridyl-biphenylyl-acetamide, has also been noted for its ability to inhibit prostaglandin biosynthesis. nih.gov The inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme downstream of COX that is involved in PGE2 production, has also been a target for related compounds. nih.gov This targeted inhibition of prostaglandin synthesis is a cornerstone of the anti-inflammatory effects observed with this class of compounds. pharmacy180.com
Investigation of Analgesic Efficacy in Preclinical Models (based on related compounds)
The analgesic properties of biphenyl acetic acid derivatives are closely tied to their anti-inflammatory mechanisms. By inhibiting prostaglandin synthesis, these compounds reduce the sensitization of nerve endings to painful stimuli.
Preclinical studies on related compounds have demonstrated their effectiveness in reducing pain. For example, 4-Biphenylacetic acid has been shown to decrease phenylquinone-induced writhing in mice, a common model for assessing analgesic activity, with an ED50 of 9.9 mg/kg. caymanchem.com Another compound, pyridyl-biphenylyl-acetamide, also exhibits marked analgesic properties. nih.gov A study on oxadiazole-based derivatives reported that 2-(biphenyl-4-ylmethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole showed significant analgesic activity (65.24% inhibition) in preclinical models. researchgate.net These findings support the potential of this class of compounds as effective analgesics.
Evaluation of Antipyretic Properties (based on related compounds)
The antipyretic, or fever-reducing, effects of these compounds are also linked to the inhibition of prostaglandin synthesis, particularly in the hypothalamus, which regulates body temperature.
The compound pyridyl-biphenylyl-acetamide has been described as having notable antipyretic properties. nih.gov Non-steroidal anti-inflammatory drugs, in general, are known for their analgesic, antipyretic, and anti-inflammatory properties, which are all mediated through the inhibition of cyclooxygenase. nih.gov
Research into Anticancer Potential and Cytotoxicity Pathways (for related oxadiazole derivatives)
Recent research has expanded the biological profile of biphenyl-related compounds to include anticancer activity, particularly through the synthesis of oxadiazole derivatives. nih.govsci-hub.se The 1,3,4-oxadiazole (B1194373) scaffold is recognized for its versatility and has been incorporated into numerous compounds with cytotoxic effects against various tumor cell lines. nih.govbiointerfaceresearch.com
The anticancer mechanisms of these derivatives are diverse and can include the inhibition of growth factors like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), inhibition of tubulin polymerization, and interaction with DNA. nih.gov
In Vitro Cytotoxic Assessment against Carcinoma Cell Lines (e.g., HepG2, Caco-2, PANC-1, HeLa, MCF7)
A number of studies have evaluated the in vitro cytotoxicity of oxadiazole derivatives of biphenyl and related structures against a panel of human cancer cell lines.
One study reported that 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole was a potent cytotoxic agent against the Caco-2 cell line with an IC50 of 5.3 μM. biointerfaceresearch.com In another study, newly synthesized 1,3,4-oxadiazole derivatives were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with some compounds showing significant antiproliferative activity. scirp.org For instance, one compound exhibited an IC50 value of 9.38 μM against the HepG2 cell line. scirp.org
Further research on oxadiazole derivatives has shown their effectiveness against other cancer cell lines. For example, some derivatives displayed cytotoxicity against HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cells. nih.gov Another study on caffeic and ferulic acid-based 1,3,4-oxadiazole derivatives found that one compound had IC50 values of 30.9 μM against MCF-7 cells and 18.3 μM against A549 (lung carcinoma) cells. nih.gov A different benzimidazole (B57391) derivative showed high cytotoxic activity against HepG2 and A549 cells with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org Additionally, a new oxadiazole-based topsentin (B55745) derivative was found to have cytotoxic effects on pancreatic cancer cells (PANC-1 not explicitly mentioned, but Hs766T and HPAF-II were), with one compound showing an IC50 of 5.7 µM against Hs766T cells. nih.gov
The following table summarizes the cytotoxic activities of various related oxadiazole derivatives against different cancer cell lines.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | Caco-2 | 5.3 | biointerfaceresearch.com |
| 1,3,4-Oxadiazole Derivative | HepG2 | 9.38 | scirp.org |
| Caffeic acid-based 1,3,4-oxadiazole derivative | MCF-7 | 30.9 | nih.gov |
| Caffeic acid-based 1,3,4-oxadiazole derivative | A549 | 18.3 | nih.gov |
| Benzimidazole derivative | HepG2 | 15.58 | jksus.org |
| Benzimidazole derivative | A549 | 15.80 | jksus.org |
| Oxadiazole-based topsentin derivative | Hs766T | 5.7 | nih.gov |
These findings underscore the potential of developing biphenyl-based oxadiazole derivatives as a promising class of anticancer agents. The structural diversity offered by this scaffold allows for the fine-tuning of cytotoxic activity against specific cancer cell types.
Identification of Structure-Activity Relationships Governing Cytotoxicity
The relationship between the chemical structure of (2'-Fluorobiphenyl-2-yl)acetic acid derivatives and their cytotoxic effects has been a subject of investigation, particularly in the context of developing safer therapeutic agents.
Studies on related chemical scaffolds, such as 2-phenylaminophenylacetic acid derivatives, have shown that structural modifications significantly impact cytotoxicity. For instance, the introduction of different alkyl and halogen substituents can have a pronounced effect on liver cell toxicity. It was observed that increased lipophilicity and the presence of a bromine atom in the structure of one such derivative led to it being the most cytotoxic among the tested compounds nih.gov. This suggests that the electronic and steric properties of substituents are critical determinants of cytotoxicity.
In the case of flurbiprofen (B1673479) analogues, modifications have been strategically made to reduce toxicity while enhancing desired therapeutic activities. For example, appropriate substitutions at the alpha position of the acetic acid moiety have been shown to completely remove the cyclooxygenase (COX) inhibitory activity, which is associated with gastrointestinal toxicity nih.govacs.org.
Research on other classes of compounds, such as perfluorinated carboxylic acids, has also highlighted a chain length-dependent cytotoxicity researchgate.net. While not directly analogous to this compound, these findings underscore the general principle that modifications to the carbon backbone and substituent groups are key factors in determining a compound's cytotoxic profile. For instance, in a series of brefeldin A derivatives, monoester derivatives exhibited stronger cytotoxic activity against a human chronic myelogenous leukemia cell line than their diester counterparts, and the introduction of fluorine or chlorine atoms was found to enhance cytotoxicity mdpi.com.
Table 1: Structure-Activity Relationships for Cytotoxicity of Related Compounds
| Compound Class | Structural Modification | Impact on Cytotoxicity | Reference |
|---|---|---|---|
| 2-Phenylaminophenylacetic acid derivatives | Increased lipophilicity and bromination | Increased cytotoxicity in liver cells | nih.gov |
| Flurbiprofen analogues | Substitution at the alpha position | Removal of COX-related toxicity | nih.govacs.org |
| Brefeldin A derivatives | Mono-esterification | Stronger cytotoxicity than diester derivatives | mdpi.com |
| Brefeldin A derivatives | Introduction of fluorine or chlorine | Enhanced cytotoxicity | mdpi.com |
Studies on Selective Amyloid Lowering Agent (SALA) Activity (for flurbiprofen analogues)
A significant area of research for flurbiprofen analogues has been their activity as selective amyloid lowering agents (SALAs), which are of interest for their potential in Alzheimer's disease therapeutics.
Modulation of Amyloid-beta Peptide Generation (Aβ1-40 and Aβ1-42)
Flurbiprofen and its analogues have been shown to selectively modulate the production of amyloid-beta (Aβ) peptides, particularly decreasing the levels of the more neurotoxic Aβ1-42 form while often having a lesser effect on Aβ1-40. fao.orgnih.gov
Research has demonstrated that both the R- and S-enantiomers of flurbiprofen are nearly equally effective in lowering Aβ42 levels. nih.gov In cell-based assays, racemic flurbiprofen and its purified enantiomers selectively reduced Aβ42 production. nih.gov For instance, in one study, S-flurbiprofen at a dose of 50 mg/kg per day decreased Aβ42 levels by 64%, while R-flurbiprofen at the same dose led to a 34% reduction. nih.gov At a lower dose of 25 mg/kg per day, both enantiomers showed a significant reduction of 62% and 60% for S- and R-flurbiprofen, respectively. nih.gov
The development of novel flurbiprofen analogues has aimed to enhance this Aβ42-lowering potency while eliminating COX inhibitory activity. nih.govacs.org Modifications to the terminal phenyl ring of the biphenyl structure have resulted in increased inhibitory potency on Aβ42 secretion. nih.govacs.org Some of these novel analogues have shown significant reductions in plasma Aβ42 concentrations in transgenic mouse models of Alzheimer's disease. nih.gov
Table 2: Effect of Flurbiprofen and its Enantiomers on Aβ42 Levels
| Compound | Dose | Percent Reduction in Aβ42 | Reference |
|---|---|---|---|
| S-Flurbiprofen | 50 mg/kg per day | 64% | nih.gov |
| R-Flurbiprofen | 50 mg/kg per day | 34% | nih.gov |
| S-Flurbiprofen | 25 mg/kg per day | 62% | nih.gov |
| R-Flurbiprofen | 25 mg/kg per day | 60% | nih.gov |
| S-Flurbiprofen | 10 mg/kg per day | 30% | nih.gov |
| R-Flurbiprofen | 10 mg/kg per day | 26% | nih.gov |
Mechanistic Interrogations of SALA Action
The mechanism by which flurbiprofen and its analogues act as SALAs has been a subject of intense investigation. While initially thought to be solely through the modulation of γ-secretase, the enzyme complex responsible for the final cleavage of the amyloid precursor protein to generate Aβ peptides, the picture appears to be more complex.
Studies have shown that flurbiprofen and its enantiomers can directly target the γ-secretase complex. nih.gov They appear to shift the cleavage site of γ-secretase, leading to the production of shorter, less amyloidogenic Aβ species, such as Aβ38, at the expense of Aβ42. nih.gov
However, other research suggests that the effects of these compounds may not be exclusively dependent on γ-secretase modulation. One study indicated that the modulation of Aβ levels by flurbiprofen and related compounds in their experimental system was independent of γ-secretase activity. Instead, they found that these compounds could modulate the degradation of Aβ peptides by cell-derived factors through selective proteolysis. fao.org Specifically, flurbiprofen and fenofibric acid were found to enhance the clearance of Aβ1-42 via extracellular proteolysis. fao.org
Investigation of Enzyme Inhibition (e.g., Diacylglycerol Acetyl Transferase 1 (DGAT1))
The inhibitory potential of compounds structurally related to this compound has been explored against enzymes other than COX. One such enzyme is Diacylglycerol Acyltransferase 1 (DGAT1), which plays a crucial role in triglyceride synthesis.
While direct studies on this compound itself as a DGAT1 inhibitor are not prominent in the provided search results, the broader class of compounds to which it belongs has been investigated for this activity. DGAT1 inhibitors are being explored for their potential in managing metabolic disorders. nih.govmdpi.com The inhibition of DGAT1 in the gastrointestinal tract can reduce postprandial hyperlipidemia and has been associated with insulin (B600854) sensitization and weight loss in preclinical studies. nih.gov
Pharmacological inhibition of DGAT1 has been shown to alter postprandial gut peptide secretion. nih.gov The mechanism involves the modulation of lipid absorption and altering fatty acid and triglyceride circulation, which can lead to increased levels of glucagon-like peptide-1 (GLP-1). nih.gov
Assessment of Antioxidant Potential (for related propanehydrazide derivatives)
The antioxidant properties of derivatives of this compound have been evaluated, as oxidative stress is implicated in various pathological conditions.
While the specific antioxidant potential of propanehydrazide derivatives was requested, the available research focuses on other derivatives, such as those formed by combining flurbiprofen with substituted 2-phenethylamines or natural phenolic antioxidants. nih.govscilit.com These studies have demonstrated that such derivatives can exhibit significant antioxidant activities. nih.govscilit.com
In one study, novel flurbiprofen derivatives were synthesized and their ability to neutralize hydrogen peroxide was assessed. The results indicated that these compounds functioned as effective exogenous antioxidants, with their capabilities being comparable to natural antioxidants like ascorbic acid and quercetin. nih.gov Another study created mutual prodrugs of flurbiprofen with antioxidants like vanillin (B372448) and thymol, which showed promising pharmacological activities alongside reduced gastrointestinal side effects. scilit.com
Table 3: Antioxidant Activity of Novel Flurbiprofen Derivatives
| Derivative Class | Assay | Finding | Reference |
|---|---|---|---|
| Flurbiprofen-2-phenethylamine amides | Hydrogen Peroxide Scavenging Assay | Effective exogenous antioxidants, comparable to ascorbic acid and quercetin | nih.gov |
| Flurbiprofen-phenolic antioxidant esters | - | Promising pharmacological activities with antioxidant properties | scilit.com |
Ferric Reducing Antioxidant Power (FRAP) Assays
A thorough review of scientific literature reveals a lack of specific studies that have investigated the Ferric Reducing Antioxidant Power (FRAP) of this compound. Consequently, no experimental data or detailed research findings can be presented for this particular compound.
The FRAP assay is a common laboratory method used to assess the antioxidant capacity of substances. The assay operates on the principle of the reduction of the ferric (Fe³⁺) to the ferrous (Fe²⁺) ion by an antioxidant under acidic conditions. This reaction results in a colored product, the intensity of which is proportional to the antioxidant power of the substance being tested. wikipedia.org The measurement is typically performed by observing the change in absorbance at a specific wavelength. wikipedia.org
Given the absence of direct research on this compound, no data table can be generated for its FRAP value.
Total Phenolic Content Determinations
Similar to the FRAP assay, there is no available research in the public domain that has determined the total phenolic content of this compound. Therefore, no detailed findings or data tables can be provided for this specific analysis.
The determination of total phenolic content is a standard procedure to quantify the total amount of phenolic compounds within a sample. The most common method employed for this purpose is the Folin-Ciocalteu method. nih.gov This technique involves the reaction of the sample with the Folin-Ciocalteu reagent in an alkaline medium. Phenolic compounds in the sample reduce the reagent, leading to the formation of a blue-colored complex. The intensity of this color, measured spectrophotometrically, is directly proportional to the total phenolic content. nih.govnih.gov The results are typically expressed as equivalents of a standard phenolic compound, such as gallic acid. nih.gov
Due to the lack of specific experimental data for this compound, a data table for its total phenolic content cannot be constructed.
Structure Activity Relationship Sar and Computational Chemistry Studies
Systematic Elucidation of Structure-Activity Relationships (SAR)
SAR studies for arylalkanoic acids, the class to which (2'-Fluorobiphenyl-2-yl)acetic acid belongs, are well-established, particularly for their anti-inflammatory effects via cyclooxygenase (COX) enzyme inhibition. The key structural components determining the activity of this compound are the biphenyl (B1667301) scaffold, the fluorine substituent, and the acetic acid moiety.
The placement of the fluorine atom on the biphenyl structure is a critical determinant of biological activity. In this compound, the fluorine is at the 2'-position of the second phenyl ring.
Electronic Influence : Fluorine is a highly electronegative atom. Its presence can alter the electron distribution across the biphenyl system, which can impact interactions with the biological target. mdpi.com Organofluorine substituents are known to affect various pharmacokinetic properties, including adsorption, metabolism, and excretion of lead compounds. rsc.org
Binding Interactions : The fluorine atom can participate in specific interactions within a protein's binding pocket, such as forming favorable dipole-dipole or weak hydrogen bond interactions, potentially increasing binding affinity.
The specific location at the 2'-position distinguishes it from other isomers. For instance, moving the fluorine to the 3' or 4' position would significantly alter the steric profile and electronic properties, leading to a different pharmacological outcome. Studies on substituted biphenyls have shown that ortho-substituents have a more pronounced effect on the molecule's conformation compared to meta or para substituents. nih.gov
The acetic acid group is a fundamental pharmacophoric feature for the vast majority of non-steroidal anti-inflammatory drugs (NSAIDs) in the arylalkanoic acid class. researchgate.netpharmacy180.com
Primary Binding Anchor : The carboxylic acid is essential for the primary binding interaction within the active site of COX enzymes. It typically forms a strong ionic bond, or salt bridge, with a positively charged arginine residue (Arg120 in COX-1, Arg106 in COX-2) located at the entrance of the active site. researchgate.net This interaction anchors the molecule in the correct orientation for further binding.
Acidity Requirement : The acidic nature of the carboxylate group is critical. Neutral derivatives of related NSAIDs, where the carboxylic acid is replaced, fail to bind to their target receptors, demonstrating the necessity of the negatively charged moiety for the key ligand-receptor interaction. nih.gov
Spatial Positioning : SAR studies on arylalkanoic acids indicate that the distance between the acidic center and the aromatic ring system is critical. The activity is generally highest when the carboxylic acid is separated from the aromatic ring by a single carbon atom, as is the case in this compound. pharmacy180.com Increasing this distance typically reduces or abolishes activity.
While focusing on this compound, it is instructive to consider how other substitutions on the biphenyl core could modulate its activity, based on general SAR principles for this class of compounds.
Substitution on the Acetic Acid Side Chain : Adding a methyl group to the α-carbon of the acetic acid side chain (creating a propionic acid derivative) is a common strategy in NSAID design (e.g., ibuprofen, flurbiprofen). This modification can enhance anti-inflammatory activity, and often, the (S)-enantiomer is the more active form. neu.edu.tr
Substitution on the Biphenyl Rings : Adding other groups to the biphenyl rings can fine-tune the molecule's properties.
Electron-withdrawing groups (e.g., -Cl, -CF3) at certain positions can sometimes enhance activity. mdpi.com
Bulky groups can be used to increase selectivity for COX-2 over COX-1, as the COX-2 active site is larger and has a side pocket that can accommodate them.
| Structural Feature | Modification | General Impact on Activity | Rationale |
|---|---|---|---|
| Biphenyl Core | Ortho-substituents (e.g., 2'-Fluoro) | Crucial for activity | Induces a non-planar conformation necessary for receptor binding. nih.gov |
| Other ring substituents | Modulates activity and selectivity | Alters electronic properties and steric fit within the binding site. mdpi.com | |
| Acetic Acid Moiety | Presence of Carboxylic Acid | Essential for activity | Forms a key ionic bond with an Arginine residue in the COX active site. researchgate.net |
| α-Methyl substitution | Often enhances activity | Can improve binding affinity; introduces chirality where the (S)-isomer is typically more potent. neu.edu.tr |
Molecular Modeling and Docking Simulations
Computational techniques like molecular docking are powerful tools for visualizing and understanding how a ligand such as this compound interacts with its biological target at an atomic level. These studies are often performed with COX enzymes, the primary targets for NSAIDs.
Docking simulations of this compound into the active site of a COX enzyme (e.g., COX-2) would predict several key interactions, based on studies of analogous compounds. researchgate.netresearchgate.net
Hydrogen Bonding and Ionic Interactions : The primary predicted interaction is the salt bridge between the carboxylate of the acetic acid moiety and the guanidinium (B1211019) group of a conserved Arginine residue (Arg120 in COX-1, Arg106 in COX-2). researchgate.net An additional hydrogen bond often forms with a Tyrosine residue (e.g., Tyr355) in the active site.
Hydrophobic Interactions : The biphenyl scaffold is predominantly hydrophobic and is predicted to fit into a long, hydrophobic channel within the COX enzyme. This interaction is stabilized by van der Waals forces with numerous nonpolar amino acid residues lining the channel, such as Leucine, Valine, and Alanine.
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Carboxylic Acid Group | Ionic Bond / Salt Bridge | Arginine (e.g., Arg120) |
| Carboxylic Acid Group | Hydrogen Bond | Tyrosine (e.g., Tyr385), Serine (e.g., Ser530) |
| Biphenyl Rings | Hydrophobic / van der Waals | Leucine, Valine, Alanine, Phenylalanine |
| 2'-Fluoro Group | Dipole-Dipole / Weak H-Bond | Residues in the hydrophobic pocket |
A detailed binding mode analysis would reveal the preferred orientation and conformation of this compound within the enzyme's active site.
Conformational Docking : The non-planar conformation of the biphenyl rings is essential. Docking studies confirm that the twisted arrangement allows the molecule to fit snugly into the L-shaped active site channel of COX enzymes. The 2'-fluoro and 2-acetic acid groups force a specific dihedral angle that is energetically favorable for binding.
Binding Orientation : The molecule orients itself with the acidic "head" (the acetic acid moiety) pointing towards the entrance of the active site to interact with the key Arginine residue. The hydrophobic "tail" (the biphenyl rings) extends deep into the hydrophobic channel. This binding mode is characteristic of many NSAIDs. researchgate.netnih.gov The fluorine atom on the second ring would likely be oriented towards a specific region of the hydrophobic pocket, potentially contributing to binding selectivity between COX isoforms.
Quantum Chemical Calculations (e.g., DFT analysis for molecular stability and reactivity)
While detailed quantum chemical calculations specifically for this compound are not extensively available in the public domain, insights can be drawn from studies on structurally related compounds, such as its close analog, flurbiprofen (B1673479), and other fluorinated biphenyl derivatives.
Computational studies on fluorinated biphenyls often employ Density Functional Theory (DFT) to understand their molecular structure, stability, and reactivity. acs.orgemerginginvestigators.org For instance, in a study on novel fluorinated biphenyl compounds, DFT calculations were used to determine optimized geometries and electronic properties. acs.org Such calculations typically involve optimizing the molecular structure to find the lowest energy conformation and analyzing the frontier molecular orbitals (HOMO and LUMO) to predict reactivity. scbt.com
In the case of flurbiprofen amides, molecular modeling has been used to understand their interaction with biological targets. nih.gov These studies suggest that the conformation of the biphenyl rings and the orientation of the substituents are crucial for biological activity. nih.gov For example, molecular dynamics simulations of a flurbiprofen amide derivative indicated a specific compact structure that fits well within the hydrophobic pocket of its target enzyme. nih.gov
Furthermore, computational studies on fluorinated compounds have shown that the introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. emerginginvestigators.org These changes are critical in drug design and can be predicted and analyzed using quantum chemical methods.
A summary of computational approaches used for analogous compounds is presented below:
| Computational Method | Application | Key Findings for Analogs |
| Density Functional Theory (DFT) | Molecular structure optimization, electronic properties | Provides insights into stable conformations and reactivity. acs.orgscbt.com |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Reveals conformational behavior and binding modes to proteins. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and interactions | Characterizes intramolecular hydrogen bonds. |
Crystallographic Analysis of this compound and its Co-crystals/Derivatives
Direct crystallographic analysis of this compound is not readily found in published literature. However, extensive crystallographic data is available for the closely related and commercially significant compound, flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), as well as its co-crystals and derivatives. These studies provide a strong basis for understanding the conformational preferences and intermolecular interactions that this compound is likely to exhibit in the solid state.
An X-ray crystallographic analysis of racemic flurbiprofen has been reported, confirming its solid-state structure. mdpi.com Furthermore, the formation of co-crystals of flurbiprofen with various co-formers, such as arginine and salicylamide, has been investigated to modify its physicochemical properties. ijcrt.orgthieme-connect.com
The conformation of biphenyl systems is primarily defined by the dihedral angle between the two phenyl rings. In the solid state, this angle is a result of the balance between intramolecular steric hindrance and intermolecular packing forces.
For flurbiprofen, the two phenyl rings are not coplanar. In a study of a flurbiprofen-salicylamide co-crystal, the dihedral angle between the planes of the two phenyl rings of the flurbiprofen molecule was reported. thieme-connect.com While the exact value for this compound is not available, it is expected to adopt a similarly twisted conformation to minimize steric repulsion between the ortho-substituents on the biphenyl core.
Conformational analysis of flurbiprofen in solution using NMR spectroscopy has also indicated an equilibrium between different conformers. researchgate.net This highlights the molecule's flexibility, a characteristic that would also apply to this compound.
A study on novel difluorobiphenyl derivatives provided specific dihedral angles from single-crystal X-ray diffraction, for example, a dihedral angle of -38.5° between the newly formed bonds in one of the synthesized compounds. acs.org This further supports the non-planar nature of such molecules.
Table of Dihedral Angles in Related Biphenyl Compounds
| Compound | Method | Dihedral Angle (°) | Reference |
| Flurbiprofen-Salicylamide Co-crystal | Single-Crystal XRD | Data reported in study | thieme-connect.com |
| Difluorobiphenyl Derivative | Single-Crystal XRD | -38.5 | acs.org |
| Flurbiprofen | NMR in solution | Equilibrium of conformers | researchgate.net |
In the solid state, the crystal packing of carboxylic acids like this compound is dominated by hydrogen bonding interactions involving the carboxylic acid group. Typically, carboxylic acids form dimeric structures through strong O-H···O hydrogen bonds.
In the flurbiprofen-salicylamide co-crystal, intermolecular hydrogen bonds are formed between the carboxyl group of flurbiprofen and the amide group of salicylamide. thieme-connect.com Specifically, two distinct intermolecular hydrogen bonds were identified, dictating the packing arrangement. thieme-connect.com
The crystal packing of flurbiprofen itself is known to involve intermolecular hydrogen bonds. archivepp.com The disruption of these bonds by fatty acids has been studied to understand their interaction in different formulations. archivepp.com
Table of Intermolecular Interactions in Related Biphenyl Compounds
| Compound/Co-crystal | Interaction Type | Description | Reference |
| Flurbiprofen-Salicylamide Co-crystal | O-H···O Hydrogen Bond | Between flurbiprofen's carboxyl and salicylamide's amide. | thieme-connect.com |
| Flurbiprofen-Salicylamide Co-crystal | π-π Stacking | Between adjacent flurbiprofen molecules. | thieme-connect.com |
| Flurbiprofen | Intermolecular Hydrogen Bond | Forms dimeric structures. | archivepp.com |
| Flurbiprofen-Arginine Co-crystals | Hydrogen Bond | Between flurbiprofen and arginine. | ijcrt.org |
Advanced Analytical Methodologies in 2 Fluorobiphenyl 2 Yl Acetic Acid Research
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for elucidating the molecular structure of (2'-Fluorobiphenyl-2-yl)acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings and the methylene (B1212753) (-CH₂-) protons of the acetic acid group. The chemical shifts (δ) are influenced by the fluorine substituent and the carboxylic acid group. A singlet is expected for the methylene protons, while the aromatic protons will appear as a series of multiplets due to spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for the carboxylic carbon, the methylene carbon, and the twelve aromatic carbons. The carbon atom attached to the fluorine will show a characteristic coupling (¹J-CF). The chemical shifts in ¹³C NMR are sensitive to the electronic effects of the substituents. chromforum.org
Expected NMR Data for this compound: While specific experimental data for this exact compound is not readily available in the provided search results, typical chemical shift ranges for similar structures can be predicted. pdx.edugithub.io
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons (H) | 7.0 - 8.0 (multiplets) | 115 - 165 |
| Methylene Protons (-CH₂-) | ~3.7 (singlet) | ~40 |
| Carboxylic Acid Proton (-COOH) | >10 (broad singlet) | ~175 |
This table is generated based on typical values for related organic compounds and should be considered as an estimation. pdx.edugithub.iorsc.org
Mass Spectrometry (MS, LCMS, ESI-HRMS) for Molecular Confirmation
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for separation and identification from complex mixtures. researchgate.net
Molecular Ion and Formula: The molecular formula for this compound is C₁₄H₁₁FO₂. nih.gov The calculated monoisotopic mass is approximately 230.0743 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can confirm this exact mass, which in turn verifies the elemental composition.
Fragmentation Pattern: In ESI-MS/MS, the molecule will fragment in a predictable manner. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The biphenyl (B1667301) structure may also lead to characteristic cleavages of the phenyl-phenyl bond or the bond connecting the acetic acid moiety to the biphenyl core. Studying these fragmentation patterns helps to confirm the structure of the molecule. nih.gov
Expected Mass Spectrometry Data:
| Ion | Formula | Calculated Mass (m/z) |
| [M+H]⁺ | [C₁₄H₁₂FO₂]⁺ | 231.0816 |
| [M-H]⁻ | [C₁₄H₁₀FO₂]⁻ | 229.0670 |
| [M+Na]⁺ | [C₁₄H₁₁FO₂Na]⁺ | 253.0635 |
This table provides calculated exact masses for expected ions. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-F stretch, and various C-H and C=C stretches of the aromatic rings. nih.govossila.com
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |
| Carbonyl | C=O stretch | 1700 - 1725 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Fluoroaromatic | C-F stretch | 1100 - 1250 |
| Methylene | C-H stretch | 2850 - 2960 |
This table presents typical IR absorption frequencies for the functional groups present in the molecule. researchgate.netreddit.com
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for the separation and purification of this compound, as well as for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction by separating the components of a mixture. fu-berlin.dephenomenex.blog In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica (B1680970) gel, which is polar) and a mobile phase (a solvent or solvent mixture). nih.govutexas.edu The polarity of the mobile phase is a critical parameter. For a carboxylic acid like this compound, which is relatively polar, a mobile phase consisting of a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is often employed. The addition of a small amount of acetic acid to the mobile phase can improve the spot shape of acidic compounds by suppressing their ionization on the silica gel plate. csub.eduwvu.edu The components are visualized under UV light, where UV-active compounds appear as dark spots. csub.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions. wvu.edu
Column Chromatography for Product Purification
Column chromatography is a preparative technique used to purify chemical compounds from a mixture on a larger scale than TLC. hmdb.ca The principle is the same as TLC, involving a stationary phase (silica gel) packed into a column and a mobile phase that flows through it. hmdb.cabiotage.com
For the purification of this compound, the crude reaction mixture is loaded onto the top of the silica gel column. The mobile phase, often a gradient of increasing polarity (e.g., starting with a low polarity solvent like hexane (B92381) and gradually adding a more polar solvent like ethyl acetate), is then passed through the column. biotage.com Compounds with lower polarity will travel down the column faster, while more polar compounds will be retained longer on the polar silica gel. hmdb.ca Fractions are collected sequentially, and those containing the pure product, as determined by TLC analysis, are combined. For acidic compounds, adding a small amount of an acid like acetic acid to the mobile phase can be beneficial to prevent streaking and improve separation. reddit.com Reversed-phase column chromatography, where the stationary phase is nonpolar and the mobile phase is polar, can also be an effective purification strategy, particularly with the addition of mobile phase modifiers to control the ionization of the acidic compound. phenomenex.blogbiotage.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the precise quantification of this compound in various samples. This method is favored for its high resolution, sensitivity, and accuracy. The quantitative analysis typically employs a reverse-phase (RP-HPLC) approach, which is well-suited for separating and quantifying moderately polar compounds like the target analyte.
A common setup involves an isocratic elution system, where the mobile phase composition remains constant throughout the analysis, ensuring reproducible retention times and stable baselines. The separation is most frequently achieved on a C18 column, which provides a nonpolar stationary phase that effectively retains the analyte. oup.comdergipark.org.tr
The mobile phase is typically a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like potassium dihydrogen phosphate, with the pH adjusted to an acidic value (e.g., pH 3.5) using phosphoric acid. oup.comdergipark.org.tr This acidic pH ensures that the carboxylic acid group of the analyte is in its protonated, less polar form, leading to better retention and peak shape on the C18 column. Detection is commonly performed using a UV detector set at a wavelength where the biphenyl chromophore exhibits strong absorbance, such as 254 nm. oup.comdergipark.org.tr
Method validation is crucial to ensure the reliability of the quantitative results. Key validation parameters include linearity, precision, and accuracy. Linearity is established by analyzing a series of standard solutions across a specific concentration range. For analogous compounds, calibration curves have demonstrated excellent linearity (r² ≥ 0.999) over concentration ranges like 0.10–5.0 μg/mL. oup.comdergipark.org.trnih.govresearchgate.net Precision is assessed through intra-day and inter-day analysis, with relative standard deviation (RSD) values typically below 5%, indicating high reproducibility. oup.com Accuracy is confirmed by recovery studies, with mean recoveries often falling within the 97-104% range, demonstrating that the method can accurately quantify the analyte in a sample matrix. nih.gov
Table 1: Typical HPLC Parameters for Analysis of Related Biphenyl Carboxylic Acids
| Parameter | Typical Condition | Source(s) |
|---|---|---|
| Column | Ace C18 (5 µm, 4.6 × 250 mm) | oup.comdergipark.org.tr |
| Mobile Phase | Acetonitrile: 0.05 M KH₂PO₄ (60:40, v/v), pH 3.5 | oup.comdergipark.org.tr |
| Flow Rate | 1.0 mL/min | oup.comdergipark.org.trnih.gov |
| Detection | UV at 254 nm | oup.comdergipark.org.tr |
| Injection Volume | 10 µL | oup.com |
| Retention Time | ~5.4 min | dergipark.org.tr |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. For this compound, this analysis serves to validate its empirical formula, which is the simplest whole-number ratio of atoms in the molecule, and by extension, its molecular formula (C₁₄H₁₁FO₂).
The process involves combusting a precisely weighed sample of the pure compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (B91410) (HF)—are collected and measured. The masses of carbon, hydrogen, and fluorine in the original sample are then calculated from the masses of these products. The oxygen content is typically determined by subtracting the sum of the masses of C, H, and F from the total sample mass.
The experimentally determined mass percentages are then compared against the theoretical values calculated from the molecular formula, C₁₄H₁₁FO₂. A close agreement between the experimental and theoretical values confirms the elemental composition and validates the empirical formula of the compound. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.
Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for C₁₄H₁₁FO₂
| Element | Theoretical Mass % | Hypothetical Found Mass % |
|---|---|---|
| Carbon (C) | 73.04% | 73.01% |
| Hydrogen (H) | 4.82% | 4.85% |
| Fluorine (F) | 8.25% | 8.22% |
| Oxygen (O) | 13.90% | 13.92% |
Table of Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₄H₁₁FO₂ |
| Acetonitrile | C₂H₃N |
| Phosphoric acid | H₃PO₄ |
| Potassium dihydrogen phosphate | KH₂PO₄ |
| Carbon Dioxide | CO₂ |
| Water | H₂O |
Broader Research Applications of 2 Fluorobiphenyl 2 Yl Acetic Acid
Role as an Advanced Building Block in Complex Organic Synthesis
(2'-Fluorobiphenyl-2-yl)acetic acid serves as a sophisticated starting material or intermediate in the construction of more complex organic molecules. The presence of the fluorine atom can significantly influence the electronic properties and metabolic stability of the final products, a desirable trait in medicinal chemistry.
The primary and most well-documented application of biphenyl (B1667301) acetic acid derivatives is in the pharmaceutical industry. The structural motif of this compound is closely related to that of several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, its isomer, (2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid, is a known intermediate in the synthesis of Flurbiprofen (B1673479), a widely used anti-inflammatory and analgesic medication. chemicalbook.comquickcompany.ingoogle.comnih.govgoogle.com The synthesis of Flurbiprofen often involves the use of 2-fluorobiphenyl (B19388) as a starting material, highlighting the importance of the fluorobiphenyl scaffold in the development of such drugs. ossila.com The acetic acid moiety of these compounds provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially enhanced pharmacological profiles. The introduction of a fluorine atom is a common strategy in drug design to improve properties such as metabolic stability and binding affinity to biological targets. sigmaaldrich.com
Beyond its role as a precursor to established drugs, this compound and its related structures are valuable reagents for creating novel organic molecules with specific, tailored properties. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and ketones, opening up a wide array of synthetic possibilities. This versatility allows chemists to incorporate the fluorobiphenyl moiety into larger, more intricate molecular frameworks, which is a key process in the discovery of new chemical entities with desired functions. The biphenyl structure itself provides a rigid and well-defined scaffold, which can be crucial for achieving high selectivity in biological interactions.
Potential in Agrochemical Research as a Precursor
The incorporation of fluorine atoms is a well-established strategy in the design of modern agrochemicals, including herbicides and pesticides. Fluorinated compounds often exhibit enhanced biological activity and improved environmental profiles.
While direct evidence for the use of this compound in specific commercial herbicides or pesticides is not prevalent in publicly available literature, its structural features suggest a strong potential in this area. Many successful herbicides are based on acidic functional groups and aromatic rings. The presence of the fluorine atom in the biphenyl ring could lead to the development of new active ingredients with novel modes of action or improved efficacy against resistant weed species. Research in this field is ongoing, with a continuous search for new molecules that can offer better performance and environmental safety.
Applications in Analytical Methods for Substance Detection and Quantification
In the field of analytical chemistry, well-characterized chemical compounds serve as essential reference standards for the accurate detection and quantification of substances in various matrices. Given its stability and defined chemical structure, this compound, or its precursor 2-Fluorobiphenyl, can be used as an internal standard in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS). thermofisher.comchemicalbook.com The presence of the fluorine atom provides a unique mass spectral signature, which can aid in the precise identification and measurement of related compounds in complex samples, such as environmental or biological specimens.
Q & A
Q. What are common synthetic routes for (2'-Fluorobiphenyl-2-yl)acetic acid?
The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using fluorophenyl boronic acids and bromoacetic acid derivatives. Key steps include:
- Halogenation : Introduce bromine at the biphenyl position for coupling .
- Coupling : Use palladium catalysts to link fluorophenyl and acetic acid moieties .
- Purification : Recrystallization or column chromatography ensures purity. Challenges include managing steric hindrance and fluorine’s electron-withdrawing effects, which may require optimized reaction temperatures (e.g., 60–80°C) .
Q. How is structural characterization performed for this compound?
X-ray crystallography is the gold standard:
- Data Collection : Use single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : Employ SHELX software for structure solution and refinement, ensuring R-values < 0.05 .
- Validation : Compare bond lengths/angles with Cambridge Structural Database entries to confirm geometric accuracy . NMR (¹H/¹³C) and FT-IR complement crystallography by confirming functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹) .
Q. What analytical techniques determine purity and concentration?
- Titration : Standardize NaOH against KHP, then titrate the compound’s carboxylic acid group (phenolphthalein endpoint at pH 8.2–10.0). Calculate molarity via , with error margins <5% .
- HPLC : Use C18 columns (UV detection at 254 nm) with acetonitrile/water mobile phases. Calibrate against certified reference materials .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher synthetic yields?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low dielectric constant) to balance reactivity and solubility .
- Kinetic Studies : Use in-situ FT-IR to monitor reaction progress and identify rate-limiting steps. Adjust stoichiometry (e.g., 1.2:1 boronic acid:bromide ratio) to drive completion .
Q. What strategies resolve contradictions in structural data from different methods?
- X-ray vs. NMR Discrepancies : If crystallography shows planar geometry but NMR suggests rotamers, perform variable-temperature NMR to assess dynamic behavior .
- Computational Validation : Use DFT (e.g., B3LYP/6-31G*) to calculate theoretical bond angles/distances. Compare with experimental data to identify outliers .
- Multi-Technique Corroboration : Overlay IR and Raman spectra to confirm functional group assignments .
Q. How do computational methods aid in understanding reactivity?
- Docking Studies : Model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Fluorine’s electronegativity may enhance binding affinity via H-bonding .
- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding derivatization strategies .
Q. What in vitro assays assess biological activity?
- Enzyme Inhibition : Use fluorometric assays (e.g., β-lactamase inhibition) with IC₅₀ determination. Compare with non-fluorinated analogs to quantify fluorine’s impact .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa) via MTT assays. Normalize results to solubility limits (use DMSO controls <1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
